molecular formula C10H13N3 B1265851 (R,S)-1-Azido-3-phenylbutane CAS No. 173216-43-8

(R,S)-1-Azido-3-phenylbutane

Cat. No. B1265851
M. Wt: 175.23 g/mol
InChI Key: MVCLJJYHOMPKMW-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(R,S)-1-Azido-3-phenylbutane” often involves azocoupling reactions or intramolecular cyclization involving phenyl azides. For instance, Kopylovich et al. (2011) discuss the synthesis of a compound through azocoupling that could serve as a precursor or methodological analogue for “(R,S)-1-Azido-3-phenylbutane” (Kopylovich, Mahmudov, Haukka, Luzyanin, & Pombeiro, 2011). Additionally, Ponte et al. (2016) detail the synthesis of medium and large rings via phenylnitrenium ions, a technique that might be adapted for synthesizing azido-functionalized phenylbutanes (Ponte, Archanjo, Watanabe, Donate, & Campos, 2016).

Molecular Structure Analysis

The molecular structure of compounds akin to “(R,S)-1-Azido-3-phenylbutane” can be characterized by various spectroscopic techniques. Espinoza-Hicks et al. (2012) provide an example of using density functional theory (DFT) to predict molecular structures and spectroscopic properties, a methodology relevant to understanding the structure of “(R,S)-1-Azido-3-phenylbutane” (Espinoza-Hicks, Rodríguez-Valdez, Nevárez-Moorillón, & Camacho-Dávila, 2012).

Chemical Reactions and Properties

The azido group in “(R,S)-1-Azido-3-phenylbutane” facilitates a range of chemical reactions, including cycloadditions and transformations into amines or triazoles. Paula et al. (2017) discuss the biotransformation of azidomethyl compounds by Saccharomyces cerevisiae, which may offer insights into the reactivity of azido groups in similar settings (Paula, Zampieri, Rodrigues, & Moran, 2017).

Future Directions

The future directions for research on a compound like “(R,S)-1-Azido-3-phenylbutane” would depend on its potential applications. These could include its use in the synthesis of other compounds, or potential biological activity .

properties

IUPAC Name

[(2R)-4-azidobutan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-9(7-8-12-13-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCLJJYHOMPKMW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN=[N+]=[N-])C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCN=[N+]=[N-])C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938342
Record name (4-Azidobutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,S)-1-Azido-3-phenylbutane

CAS RN

173216-43-8
Record name (R,S)-1-Azido-3-phenylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173216438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Azidobutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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